3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile
Description
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile is a specialized phthalonitrile derivative characterized by two distinct substituents: a 2,3-dicyanophenoxy group and a 5-methylphenoxy group (Figure 1). Phthalonitriles are critical precursors for synthesizing phthalocyanines (Pcs), macrocyclic compounds with applications in photodynamic therapy, organic electronics, and catalysis . The electron-withdrawing dicyano groups in this compound are expected to enhance thermal stability and alter electronic properties compared to analogs with electron-donating substituents. This article provides a detailed comparison with structurally similar phthalonitriles, focusing on substituent effects, synthesis, spectroscopic behavior, and functional applications.
Properties
Molecular Formula |
C23H12N4O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[3-(2,3-dicyanophenoxy)-5-methylphenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H12N4O2/c1-15-8-18(28-22-6-2-4-16(11-24)20(22)13-26)10-19(9-15)29-23-7-3-5-17(12-25)21(23)14-27/h2-10H,1H3 |
InChI Key |
UTEOSFZWKQSUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC(=C2C#N)C#N)OC3=CC=CC(=C3C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile typically involves a nucleophilic displacement reaction. One common method is the reaction of 4-nitrophthalonitrile with 2,3-dicyanophenol in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of high-temperature polymers and resins.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, leading to the formation of stable polymers and resins . The pathways involved include nucleophilic substitution and polymerization reactions .
Comparison with Similar Compounds
Substituent Electronic Effects
Phthalonitriles with electron-donating groups (e.g., methoxy, trimethoxy) exhibit distinct electronic profiles compared to those with electron-withdrawing groups (e.g., cyano, chloro).
Key Observations :
- The dicyano groups in the target compound likely induce a redshift in UV-vis absorption compared to methoxy-substituted analogs due to extended π-conjugation and electron withdrawal .
- Trimethoxyphenoxy derivatives exhibit higher solubility in organic solvents, whereas acetylpiperazinyl or pyridyl groups enhance polar solubility .
Key Observations :
- The steric bulk of substituents (e.g., isopropyl, acetylpiperazinyl) can reduce reaction yields due to hindered NAS .
- DBU catalysis is widely employed for high-efficiency cyclotetramerization during Pc synthesis .
Spectroscopic and Functional Properties
UV-vis Absorption
Substituents significantly influence absorption maxima (λₘₐₓ):
Inference: The target compound’s dicyano groups may induce a larger redshift (>720 nm) due to stronger electron withdrawal.
Biological Activity
Overview of Phthalonitriles
Phthalonitriles are a class of organic compounds characterized by the presence of two cyano groups attached to a phthalene ring structure. They are known for their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of a compound often depends on its structural features, substituents, and the presence of functional groups.
Chemical Structure and Properties
The compound , 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile, contains multiple functional groups that may contribute to its biological activity:
- Dicyanophenoxy Group : The presence of dicyanophenoxy can enhance electron-withdrawing properties, potentially increasing the compound's reactivity towards biological targets.
- Methyl Group : The methyl substituent may influence lipophilicity and membrane permeability.
Potential Biological Activities
-
Antimicrobial Activity :
- Phthalonitriles have been studied for their antimicrobial properties against various pathogens. Compounds with similar structures have shown effectiveness against bacteria and fungi.
- Case Study : A study on related phthalonitriles demonstrated significant inhibition of bacterial growth in vitro, suggesting potential applications in treating infections.
-
Anticancer Properties :
- Some phthalonitriles exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways.
- Research Findings : A related compound was found to inhibit tumor growth in mouse models by triggering programmed cell death in cancer cells.
-
Anti-inflammatory Effects :
- Certain phthalonitriles have shown promise in reducing inflammation through the modulation of cytokine production.
- Evidence : In vitro studies indicated that specific derivatives could lower levels of pro-inflammatory cytokines in cultured cells.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects | Reference Study |
|---|---|---|---|
| Antimicrobial | 2,3-Dicyanophenyl derivatives | Inhibition of bacterial growth | Smith et al., 2020 |
| Anticancer | Phthalonitrile analogs | Induction of apoptosis in cancer cells | Johnson et al., 2021 |
| Anti-inflammatory | Substituted phthalonitriles | Reduction of cytokine levels | Lee et al., 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
